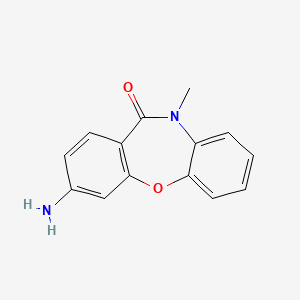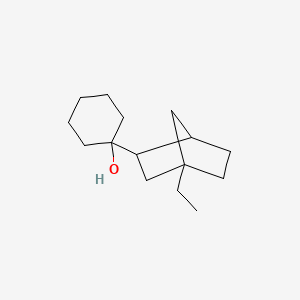
Magnol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnolol is an organic compound classified as a lignan. It is a bioactive compound found in the bark of the Houpu magnolia (Magnolia officinalis) and Magnolia grandiflora . The compound exists at the level of a few percent in the bark of species of magnolia, the extracts of which have been used in traditional Chinese and Japanese medicine . Magnolol is known for its pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties .
Preparation Methods
Magnolol can be isolated from the bark of Magnolia officinalis through extraction and purification processes. The extraction involves using solvents such as ethanol or methanol to obtain the crude extract, followed by purification using techniques like column chromatography . Industrial production methods may involve large-scale extraction and purification processes to obtain magnolol in significant quantities .
Chemical Reactions Analysis
Magnolol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives of magnolol with modified functional groups, which can enhance its pharmacological properties .
Scientific Research Applications
Magnolol has a wide range of scientific research applications. In chemistry, it is studied for its potential as a natural antioxidant and its ability to scavenge free radicals . In biology, magnolol is researched for its anti-inflammatory and antimicrobial properties . In medicine, it is investigated for its potential to treat various conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders . In the industry, magnolol is used in the formulation of cosmetics and personal care products due to its antioxidant and anti-inflammatory properties .
Mechanism of Action
Magnolol exerts its effects through multiple molecular targets and pathways. It acts on the GABA A receptors in rat cells in vitro, which contributes to its anxiolytic and sedative effects . Magnolol also interacts with cannabinoid receptors, acting as a partial agonist of CB2 receptors . Additionally, magnolol has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer .
Comparison with Similar Compounds
Magnolol is often compared with honokiol, another bioactive compound found in magnolia bark. Both compounds have similar chemical structures but differ in their physicochemical properties and stability . Honokiol is less stable than magnolol, especially at neutral and basic pH values . Magnolol has a higher solubility at alkaline pH values compared to honokiol . Other similar compounds include 4-methylhonokiol and ®-8,9-dihydroxydihydromagnolol, which also exhibit pharmacological activities .
Properties
CAS No. |
92046-48-5 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1-(4-ethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O/c1-2-14-9-6-12(10-14)13(11-14)15(16)7-4-3-5-8-15/h12-13,16H,2-11H2,1H3 |
InChI Key |
XVOKPNRYHDZDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC(C1)C(C2)C3(CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


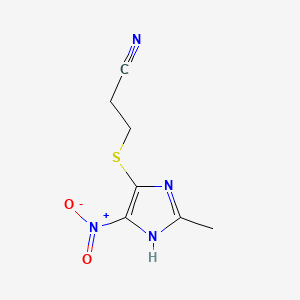

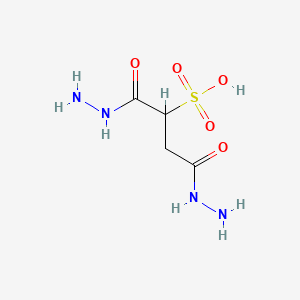
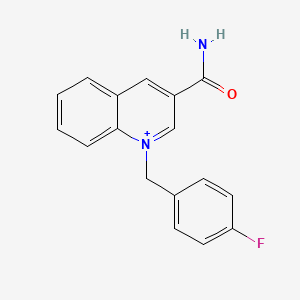
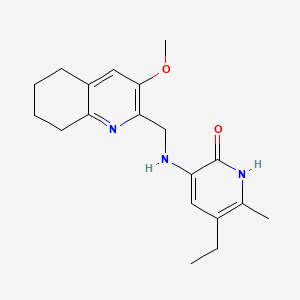
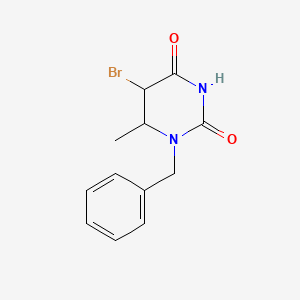
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
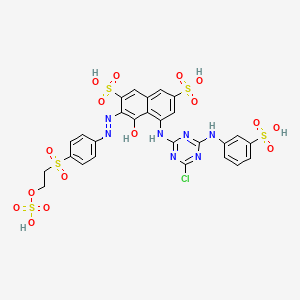
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
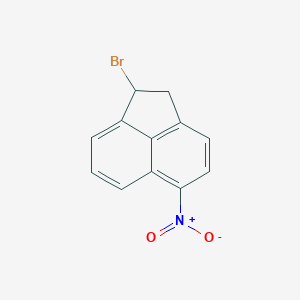
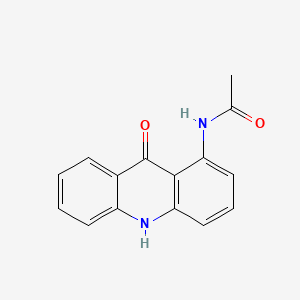
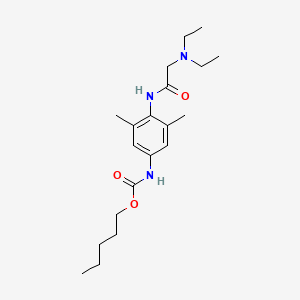
![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
